2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile
Description
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile (CAS RN: 1355334-65-4; synonyms: KS-00003TC2, ZINC95919698, AKOS026675779) is a heterocyclic compound derived from isonicotinonitrile (4-pyridinecarbonitrile). Its molecular formula is C₁₁H₁₀N₂O, with a calculated molecular weight of 186.22 g/mol. The structure features a pyridine ring substituted at the 2-position with a cyclopent-3-en-1-yloxy group and a nitrile group at the 4-position. This compound is listed as a commercial product with five suppliers, indicating its use as an intermediate in pharmaceutical or materials chemistry .
Properties
IUPAC Name |
2-cyclopent-3-en-1-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h1-2,5-7,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDLTXVHCBKJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile typically involves the reaction of cyclopent-3-en-1-ol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage between the cyclopentene ring and the isonicotinonitrile moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The following table compares key structural and physical properties of 2-(cyclopent-3-en-1-yloxy)isonicotinonitrile with related compounds:
Key Observations :
- Size and Complexity: The target compound is larger than isonicotinonitrile but smaller than the amide derivative (C₁₃H₁₈N₂O₃), reflecting differences in synthetic utility.
- Reactivity: The nitrile group in both the target compound and isonicotinonitrile enables cross-coupling reactions, but the cyclopentene oxide group in the former may enhance lipophilicity, affecting solubility and bioavailability.
- Thermal Stability: Isonicotinonitrile’s higher boiling point (181°C) suggests greater volatility compared to the target compound, which likely has lower volatility due to its bulkier structure.
Comparison with Patent Derivatives
Patent compounds such as 2-(((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methylamino)isonicotinonitrile () share the isonicotinonitrile core but incorporate fused heterocycles (e.g., triazolo-pyrazine). These derivatives exhibit:
- Bioactivity : The triazolo-pyrazine moiety is common in kinase-targeting pharmaceuticals, implying that the target compound could serve as a simpler scaffold for analogous drug development .
Physicochemical Properties
- Lipophilicity: The cyclopentene oxide group in the target compound likely increases logP compared to isonicotinonitrile, enhancing membrane permeability but reducing aqueous solubility.
- Synthetic Utility : Unlike 3-pyridinecarbonyl chloride, which is highly reactive toward nucleophiles, the target compound’s ether linkage offers stability under basic conditions, making it suitable for stepwise synthesis .
Biological Activity
2-(Cyclopent-3-en-1-yloxy)isonicotinonitrile (CAS No. 1355334-69-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a cyclopentene moiety connected to an isonicotinonitrile framework. This unique structure may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 1355334-69-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the isonicotinonitrile group suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in numerous physiological processes.
Target Interactions
- Nicotinic Receptors : May modulate neurotransmission and influence neuronal excitability.
- Enzymatic Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cells. This activity could be linked to its ability to modulate signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
Several studies have been conducted to evaluate the biological efficacy of this compound:
-
Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : Treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent.
-
Study on Anti-inflammatory Effects :
- Objective : To investigate the anti-inflammatory properties in a murine model.
- Findings : The compound significantly reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
